4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of bromomethyl, fluoro, and trifluoromethyl groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Scientific Research Applications
4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Future Directions
The demand for TFMP derivatives, such as “4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine”, has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine typically involves the bromination of 3-fluoro-2-(trifluoromethyl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the risk of side reactions and allows for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyridines.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (fluoro and trifluoromethyl) enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)benzyl bromide
Comparison: Compared to its analogs, 4-Bromomethyl-3-fluoro-2-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, fluoro, and trifluoromethyl groups. This unique combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSLNRHTAGZPDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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